molecular formula C29H43NO4S B1665837 Avasimibe CAS No. 166518-60-1

Avasimibe

Número de catálogo B1665837
Número CAS: 166518-60-1
Peso molecular: 501.7 g/mol
Clave InChI: PTQXTEKSNBVPQJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Avasimibe is an orally active acyl coenzyme A-cholesterol acyltransferase (ACAT) inhibitor . It was developed with the aim of improving the bioavailability of ACAT inhibitors and has solution stability even at acidic pH . It has been used as a medicine for atherosclerosis due to its excellent and safe anti-inflammatory effects in humans .


Chemical Reactions Analysis

Avasimibe is known to interact with several cytochrome P450 isoenzymes, including CYP1A2, CYP2C9, and CYP2C19 . It acts as a potent activator of the pregnane X receptor, consequently inducing CYP3A4 and P-glycoprotein .


Physical And Chemical Properties Analysis

Avasimibe has a molecular weight of 501.72 . It is stable if stored as directed and should be protected from light and heat .

Aplicaciones Científicas De Investigación

Prostate Cancer Treatment

Avasimibe has been identified as a promising drug for anticancer therapies, particularly in the treatment of prostate cancer. Studies have shown that it can suppress tumor proliferation and metastasis by affecting the E2F-1 signaling pathway. This includes inducing G1 phase arrest and altering the expression of cell cycle-related proteins such as CDK2/4/6, Cyclin D1, and Cyclin A1+A2, as well as EMT-related proteins .

Glioblastoma Therapy

In the context of glioblastoma, a lethal primary brain tumor, avasimibe has demonstrated anticancer effects by inducing cell apoptosis and cell cycle arrest. It has been shown to inhibit the proliferation of glioblastoma cells, decrease DNA synthesis, and inhibit colony formation. Additionally, avasimibe treatment has led to increased apoptotic rates, decreased mitochondrial membrane potential, and induced activity of caspase-3/7 .

Cholesterol Esterification Inhibition

Avasimibe acts as an inhibitor of acyl-coenzyme A: cholesterol acyltransferase-1 (ACAT-1), which is a key enzyme in the cholesterol esterification process. This inhibition is crucial not only for its anticancer properties but also for its potential use in treating atherosclerosis .

Cell Cycle Regulation

The compound has been found to affect cell cycle regulation by suppressing the expression of CDK2, cyclin E1, CDK4, cyclin D, CDK1, cyclin B1, Aurora A, and PLK1. Conversely, it induces the expression of p53, p21, p27, and GADD45A, which are critical for cell cycle control and apoptosis .

Mitochondria-Dependent Apoptosis

Avasimibe induces mitochondria-dependent apoptosis in cancer cells. This process is associated with arresting the cell cycle at the G0/G1 phase and G2/M phase by regulating the p53/p21 pathway, p53/GADD45A, and Aurora A/PLK1 signaling pathways .

Tumor Immunotherapy

There is evidence to suggest that avasimibe can be used for tumor immunotherapy to promote antitumor effects by enhancing T cell signaling and activity. This opens up new avenues for its application in immunotherapeutic strategies .

Peripheral Vascular Disease

While not directly related to its anticancer properties, avasimibe has been investigated for use in the treatment of peripheral vascular disease. This indicates its potential versatility in addressing various vascular-related health issues .

Drug Development and Repurposing

Avasimibe’s diverse mechanisms of action and its effects on cellular processes make it a candidate for drug development and repurposing. Its ability to interact with multiple pathways suggests that it could be effective against various types of diseases beyond its current applications .

Mecanismo De Acción

Target of Action

Avasimibe primarily targets the enzymes sterol O-acyltransferases (SOAT1 and SOAT2, also known as ACAT1 and ACAT2) . These enzymes play a crucial role in the metabolism and catabolism of cholesterol . ACAT1 has been found to be widely involved in tumor initiation and progression .

Mode of Action

Avasimibe is a potent inhibitor of ACAT1 . It inhibits the conversion of excessive cholesterol to less toxic cholesteryl esters . Avasimibe is also a potent activator of the pregnane X receptor, an indirect inducer of CYP3A4 and P-glycoprotein, and a potent inhibitor of several cytochrome P450 isoenzymes, including CYP1A2, CYP2C9, and CYP2C19 .

Biochemical Pathways

Avasimibe affects multiple biochemical pathways. It suppresses the expression of CDK2, cyclin E1, CDK4, cyclin D, CDK1, cyclin B1, Aurora A, and PLK1, while inducing the expression of p53, p21, p27, and GADD45A . This results in the induction of mitochondria-dependent apoptosis in glioblastoma cells, associated with arresting the cell cycle at G0/G1 phase and G2/M phase by regulating the p53/p21 pathway, p53/GADD45A, and Aurora A/PLK1 signaling pathways .

Pharmacokinetics

Avasimibe is metabolized in the liver, primarily by the CYP3A4 and 2C9 enzymes . The elimination half-life of avasimibe is between 15 and 24 hours . The compound is predominantly excreted in feces, with less than 2% excreted in urine . Avasimibe is better absorbed when taken with food, especially with a high-fat meal, as reflected by increases in its peak serum concentration and area under the curve (AUC) .

Result of Action

Avasimibe has been shown to have anticancer effects. It dose-dependently inhibits the proliferation of certain cancer cells, decreases DNA synthesis, and inhibits the colony formation of tumor cells . It also dose-dependently increases the apoptotic rate of tumor cells, decreases the mitochondrial membrane potential, induces the activity of caspase-3/7, and increases the protein expression of cleaved caspase-9, cleaved PARP, and Bax .

Action Environment

The action, efficacy, and stability of avasimibe can be influenced by various environmental factors. For instance, the absorption of avasimibe is enhanced when taken with food, particularly a high-fat meal . .

Safety and Hazards

Avasimibe is toxic and can cause serious damage to the eyes . It may also pose a risk of impaired fertility and harm to an unborn child . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Propiedades

IUPAC Name

[2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43NO4S/c1-17(2)22-14-25(20(7)8)27(26(15-22)21(9)10)16-28(31)30-35(32,33)34-29-23(18(3)4)12-11-13-24(29)19(5)6/h11-15,17-21H,16H2,1-10H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQXTEKSNBVPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168117
Record name Avasimibe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avasimibe

CAS RN

166518-60-1
Record name Avasimibe
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166518-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avasimibe [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166518601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avasimibe
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Avasimibe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVASIMIBE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28LQ20T5RC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avasimibe
Reactant of Route 2
Reactant of Route 2
Avasimibe
Reactant of Route 3
Reactant of Route 3
Avasimibe
Reactant of Route 4
Reactant of Route 4
Avasimibe
Reactant of Route 5
Reactant of Route 5
Avasimibe
Reactant of Route 6
Reactant of Route 6
Avasimibe

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.